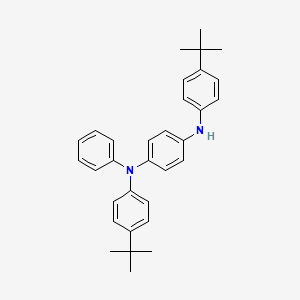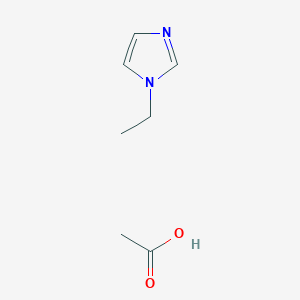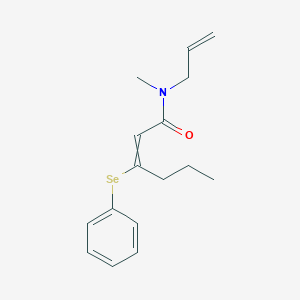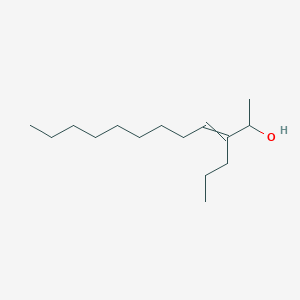
3-Propyldodec-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyldodec-3-en-2-ol: is an organic compound belonging to the class of alcohols It is characterized by a long carbon chain with a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyldodec-3-en-2-ol typically involves the reaction of a suitable alkene with a hydroxylating agent. One common method is the hydroboration-oxidation of 3-propyldodecene. The reaction conditions often include:
Hydroboration: Using borane (BH3) or a borane complex in tetrahydrofuran (THF) at low temperatures.
Oxidation: Treating the resulting organoborane with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Propyldodec-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-propyldodec-3-en-2-one or 3-propyldodec-3-enal.
Reduction: Formation of 3-propyldodecan-2-ol.
Substitution: Formation of 3-propyldodec-3-en-2-chloride or 3-propyldodec-3-en-2-bromide.
Scientific Research Applications
Chemistry: 3-Propyldodec-3-en-2-ol is used as an intermediate in organic synthesis, particularly in the production of complex molecules and polymers.
Biology: In biological research, this compound can be used as a model molecule to study the behavior of long-chain alcohols in biological systems.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and fragrances.
Mechanism of Action
The mechanism of action of 3-Propyldodec-3-en-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can influence cellular processes and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
3-Propyldodecan-2-ol: Lacks the double bond, making it less reactive in certain chemical reactions.
3-Propyldodec-3-en-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
3-Propyldodec-3-en-2-chloride:
Uniqueness: 3-Propyldodec-3-en-2-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it versatile for various applications in research and industry.
Properties
CAS No. |
661489-70-9 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
3-propyldodec-3-en-2-ol |
InChI |
InChI=1S/C15H30O/c1-4-6-7-8-9-10-11-13-15(12-5-2)14(3)16/h13-14,16H,4-12H2,1-3H3 |
InChI Key |
ZVKMYDBEENIYOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C(CCC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


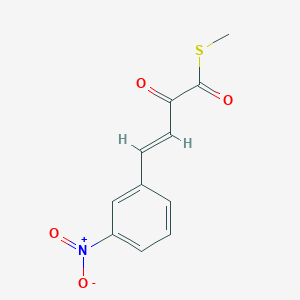

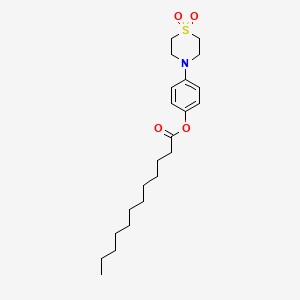
![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)

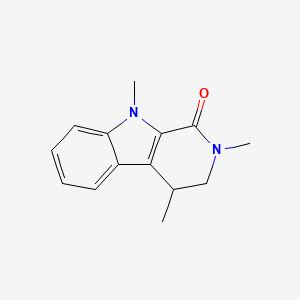
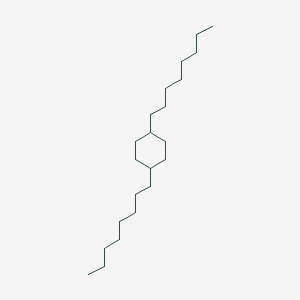
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)
